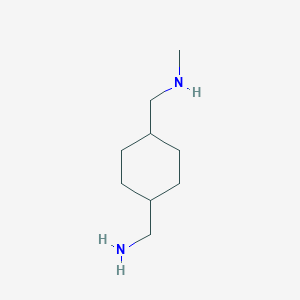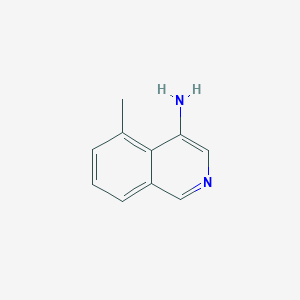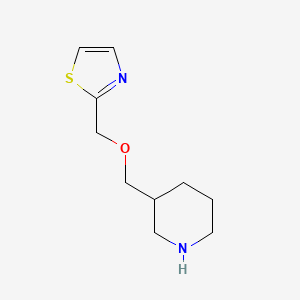
2-((Piperidin-3-ylmethoxy)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Piperidin-3-ylmethoxy)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The piperidine ring is a six-membered heterocycle that is commonly found in many pharmaceuticals . The combination of these two rings in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-3-ylmethoxy)methyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of a thiazole precursor with a piperidine derivative under specific conditions. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with piperidine can yield the desired compound .
Industrial Production Methods
Industrial production of thiazole derivatives often involves multi-component reactions that are efficient and cost-effective. These reactions can be carried out under metal-free conditions using readily available starting materials such as ketones, aldehydes, ammonium salts, and elemental sulfur . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Piperidin-3-ylmethoxy)methyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-((Piperidin-3-ylmethoxy)methyl)thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-((Piperidin-3-ylmethoxy)methyl)thiazole involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Piperidine: A six-membered heterocyclic compound containing a nitrogen atom.
Thiazolopyridines: Compounds that combine thiazole and pyridine rings, known for their wide range of pharmacological activities.
Uniqueness
2-((Piperidin-3-ylmethoxy)methyl)thiazole is unique due to the combination of the thiazole and piperidine rings in a single molecule. This combination can result in enhanced biological activities and improved pharmacokinetic properties compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H16N2OS/c1-2-9(6-11-3-1)7-13-8-10-12-4-5-14-10/h4-5,9,11H,1-3,6-8H2 |
InChI Key |
YZZVNNZJRGVIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COCC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
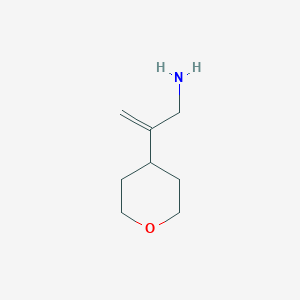

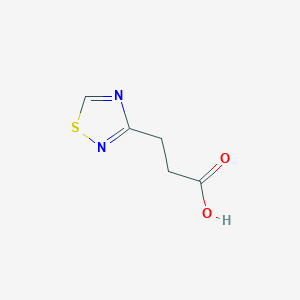
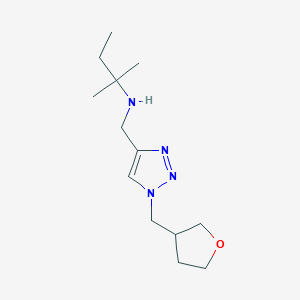
![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
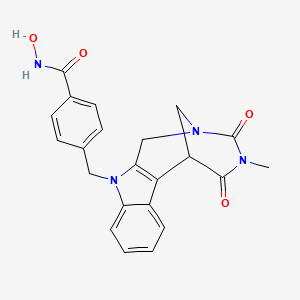

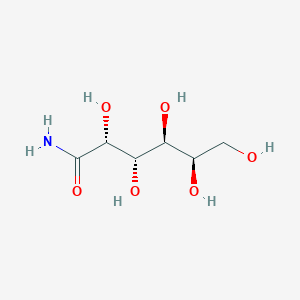
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
